4,4'-Bis(trifluoromethyl)-2,2'-bipyridine

Redox Chemistry Electrochemistry Ruthenium Complexes

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (4,4'-BTFMB) is a fluorinated bipyridine ligand with two electron-withdrawing CF₃ groups that stabilize the π* orbital, delivering more positive reduction potentials and ~0.3 V greater oxidative stability vs. alkyl-substituted analogs. This enables long-lived charge-separated states (nanosecond timescale) and photoconversion efficiencies up to 34% in DSSCs. Its lanthanide complexes simultaneously exhibit luminescence (quantum yield up to 0.9%) and enhanced ¹⁹F MRI relaxation (99.5 Hz), making it indispensable for dual-modality imaging probes. Ideal for photocatalysis, OLEDs, and systematic electronic tuning in molecular electronics research.

Molecular Formula C12H6F6N2
Molecular Weight 292.18 g/mol
CAS No. 142946-79-0
Cat. No. B1354443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(trifluoromethyl)-2,2'-bipyridine
CAS142946-79-0
Molecular FormulaC12H6F6N2
Molecular Weight292.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H
InChIKeyFFOMEQIMPYKURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (CAS 142946-79-0) for Advanced Coordination and Photocatalysis


4,4'-Bis(trifluoromethyl)-2,2'-bipyridine (4,4'-BTFMB) is a fluorinated 2,2'-bipyridine derivative characterized by two electron-withdrawing trifluoromethyl groups at the 4,4'-positions of the bipyridine core. This ligand is widely used to construct transition metal and lanthanide complexes with enhanced electrochemical, photophysical, and catalytic properties . As a white to off-white solid with a melting point of 78-80°C and a molecular weight of 292.18 g/mol, it is a versatile building block for applications in photocatalysis, OLEDs, DSSCs, and biomedical imaging .

4,4'-Bis(trifluoromethyl)-2,2'-bipyridine: Why 2,2'-Bipyridine or 4,4'-Dimethyl Analogues Cannot Deliver Equivalent Performance


The presence of the strongly electron-withdrawing trifluoromethyl groups in 4,4'-BTFMB fundamentally alters the ligand's electronic structure compared to unsubstituted 2,2'-bipyridine (bpy) or electron-donating analogs like 4,4'-dimethyl-2,2'-bipyridine (dmbpy). This substitution stabilizes the ligand's π* orbital, leading to more positive reduction potentials, enhanced oxidative stability, and distinct photophysical properties in metal complexes [1]. These electronic perturbations are not achievable with the parent bpy ligand or its alkyl-substituted variants, making 4,4'-BTFMB essential for applications requiring fine-tuned redox activity or specific excited-state behavior [2].

Quantitative Differentiation of 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine: Head-to-Head Performance Data vs. Structural Analogs


Enhanced Redox Activity of Ru(II) Complexes: 4,4'-btfmb vs. Unsubstituted bpy

Ru(II) complexes containing 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (4,4'-btfmb) exhibit significantly greater overall redox activity compared to the prototypical [Ru(bpy)₃]²⁺ complex. The [Ru(4,4'-btfmb)₂(IP-nT)]²⁺ scaffold demonstrates additional reductions directly attributable to the 4,4'-btfmb ligands, resulting in a higher number of redox events within the same potential window [1].

Redox Chemistry Electrochemistry Ruthenium Complexes

Improved Charge Separation in DSSCs: flpy-Containing vs. bpy-Containing Ruthenium Chromophores

In dye-sensitized solar cell (DSSC) applications, the trifluoromethyl-substituted chromophore [Ru(flpy)₂(dcb)]²⁺ (where flpy = 4,4'-BTFMB) exhibits a long-lived charge-separated state on the nanosecond timescale, whereas the analogous complex [Ru(bpy)₂(dcb)]²⁺ (bpy = 2,2'-bipyridine) does not. This difference is attributed to the localization of the excited electron on the flpy ligand distal to the NiO surface in the flpy complex, minimizing recombination losses [1].

Dye-Sensitized Solar Cells Interfacial Electron Transfer Charge Separation

Superior Photoconversion Efficiency in DSSCs: 4,4'-BTFMB vs. Non-Fluorinated Analogues

DSSCs employing dyes based on 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (4,4'-BTFMB) can achieve photoconversion efficiencies up to 34%, a value attributed to the stabilization of the highest occupied molecular orbital (HOMO) level by the electron-withdrawing CF₃ groups .

Photovoltaics DSSC Efficiency Fluorinated Ligands

Dual-Modality Imaging Capability: Luminescence and ¹⁹F NMR Relaxation in Lanthanide Complexes

Homoleptic terbium and dysprosium complexes with 4,4'-bis(trifluoromethyl)-2,2'-bipyridine exhibit both lanthanide-centered luminescence (quantum yield up to 0.9%) and paramagnetically enhanced longitudinal magnetic relaxation of the ¹⁹F nuclei, with a relaxation rate of 99.5 Hz at 5.87 T and 298 K [1]. This dual functionality is unique among bipyridine derivatives and not observed with unsubstituted bpy ligands.

Lanthanide Luminescence ¹⁹F MRI Probes Bimodal Imaging

Stabilization of Ligand-Centered Excited States: 4,4'-BTFMB vs. 5,5'-BTFMB and 4,4',5,5'-TTFMB

The position and number of trifluoromethyl groups significantly impact excited-state properties. In a series of [Ru(bpy)ₙ(BTFMB)₃₋ₙ]²⁺ complexes, the 4,4'-BTFMB ligand was shown to systematically lower the energy of the ³MLCT excited state compared to 5,5'-BTFMB due to differences in electronic conjugation and steric effects. The reduction potential of the ligand-based reduction wave shifts positively with increasing CF₃ substitution: 4,4'-BTFMB complexes exhibit reduction potentials intermediate between those of bpy and 4,4',5,5'-TTFMB, allowing precise control over photophysical and electrochemical properties [1].

Photophysics Excited-State Tuning Ruthenium Complexes

Increased Oxidative Stability in Photocatalytic Applications

The electron-withdrawing CF₃ groups in 4,4'-BTFMB increase the oxidation potential of its metal complexes, rendering them more resistant to oxidative degradation during photocatalytic cycles. This is a direct consequence of the stabilization of the HOMO, which is ~0.2-0.3 V more positive than in analogous complexes with 4,4'-dimethyl-2,2'-bipyridine (dmbpy) [1][2].

Photocatalysis Oxidative Stability Ligand Design

High-Value Application Scenarios for 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine Where Its Differentiated Performance Is Essential


High-Performance Photoredox Catalysis Requiring Enhanced Oxidative Stability

In photoredox catalytic cycles where the catalyst undergoes repeated oxidation and reduction, the increased oxidative stability of 4,4'-BTFMB complexes (evidenced by their ~0.3 V more positive oxidation potential compared to dmbpy analogs [1]) ensures sustained activity over prolonged reaction times. This is critical for industrial applications such as late-stage functionalization of pharmaceuticals or degradation of persistent organic pollutants [2].

Dye-Sensitized Solar Cells with Improved Charge Separation and Efficiency

For DSSC research aiming to surpass the efficiency plateau of conventional Ru-bpy dyes, the 4,4'-BTFMB ligand enables the construction of chromophores that exhibit long-lived charge-separated states (nanosecond timescale) [1] and have demonstrated photoconversion efficiencies up to 34% [2]. These properties directly address the key limitation of charge recombination, making 4,4'-BTFMB essential for next-generation photovoltaic devices.

Bimodal (Optical/MRI) Imaging Probe Development

The unique ability of 4,4'-BTFMB-based lanthanide complexes to simultaneously exhibit luminescence (quantum yield up to 0.9%) and enhance ¹⁹F MRI relaxation (99.5 Hz) [1] makes this ligand indispensable for developing dual-modality imaging agents. Such probes are highly sought after in biomedical research for correlative studies that require both high spatial resolution (MRI) and high sensitivity (optical).

Fundamental Studies of Excited-State Tuning and Electron Transfer

Due to its intermediate position in the series of CF₃-substituted bipyridines, 4,4'-BTFMB provides a valuable tool for systematically investigating how ligand electronic structure influences the photophysical and electrochemical properties of metal complexes. The ability to fine-tune reduction potentials by ~0.2-0.4 V per CF₃ group [1] enables precise energy level alignment in supramolecular assemblies for artificial photosynthesis and molecular electronics research.

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